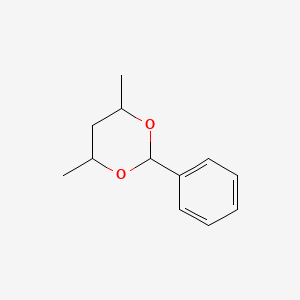

4,6-Dimethyl-2-phenyl-1,3-dioxane

Description

Contextualization within the 1,3-Dioxane (B1201747) Chemical Class and Related Structures

4,6-Dimethyl-2-phenyl-1,3-dioxane is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. wikipedia.org This core structure, known as a 1,3-dioxane, is a type of cyclic acetal (B89532). thieme-connect.de The defining features of the title compound are the substituents on this ring: two methyl groups at the 4 and 6 positions and a phenyl group at the 2 position.

The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane. However, the presence of the two C-O bonds, which are shorter than C-C bonds, leads to more pronounced diaxial interactions. thieme-connect.de This conformational preference is a key determinant of the stereochemistry and reactivity of substituted 1,3-dioxanes. The substituents on the ring, such as the methyl and phenyl groups in 4,6-dimethyl-2-phenyl-1,3-dioxane, can exist in either axial or equatorial positions, leading to the possibility of various stereoisomers. researchgate.net

Related structures include the parent 1,3-dioxane, which is a colorless liquid, and other substituted derivatives. wikipedia.org A notable related class of compounds is the 1,3-dioxolanes, which feature a five-membered ring. wikipedia.org The stability of 1,3-dioxanes is generally high under basic, reductive, or oxidative conditions, but they are labile to acids, a property that is fundamental to their use in organic synthesis. thieme-connect.de

Historical Overview of Significant Research on 1,3-Dioxanes and Substituted Derivatives

The study of 1,3-dioxanes has a rich history, with early research focusing on their synthesis and utility as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The first synthesis of a 1,3-dioxane was for the protection of hydroxyl groups in carbohydrates. thieme-connect.de This protective role became a standard transformation in organic synthesis due to their stability under a variety of reaction conditions, except for acidic ones. thieme-connect.de

Conformational analysis of 1,3-dioxanes has been a subject of intense investigation, with significant contributions dating back to the mid-20th century. acs.org These studies have elucidated the preference for a chair conformation and the thermodynamic favorability of equatorial substituents at the C2 position to minimize steric strain. thieme-connect.de The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in determining the stereochemistry and conformational preferences of various substituted 1,3-dioxanes. researchgate.net Research has explored the synthesis and stereochemistry of a wide range of derivatives, including those with different substituents at various positions on the ring. researchgate.netresearchgate.net

Current Academic Research Landscape and Significance of Inquiry into 4,6-Dimethyl-2-phenyl-1,3-dioxane

Current research continues to explore the synthesis and application of novel 1,3-dioxane derivatives. dntb.gov.uanih.gov The interest in these compounds extends beyond their role as protecting groups. For instance, some 1,3-dioxane derivatives have been investigated for their potential as modulators to overcome multidrug resistance in cancer therapy. nih.gov The 1,3-dioxane structural unit is also found in several natural products, further fueling research into their synthesis and biological activity. thieme-connect.denih.gov

The specific compound, 4,6-dimethyl-2-phenyl-1,3-dioxane, serves as a valuable model for studying stereochemical principles and reaction mechanisms. The presence of chiral centers due to the methyl groups at C4 and C6 introduces stereoisomerism, making it an interesting subject for stereoselective synthesis and analysis. The phenyl group at C2 influences the electronic properties and steric environment of the molecule. While direct applications in areas like the fragrance industry are more commonly associated with related structures, the fundamental understanding gained from studying compounds like 4,6-dimethyl-2-phenyl-1,3-dioxane is crucial for the broader field of organic chemistry.

Chemical and Physical Properties of 4,6-Dimethyl-2-phenyl-1,3-dioxane

The fundamental characteristics of 4,6-dimethyl-2-phenyl-1,3-dioxane are defined by its molecular structure and the interplay of its constituent atoms.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 4,6-dimethyl-2-phenyl-1,3-dioxane |

| CAS Number | 6413-73-6 |

Data sourced from Vulcanchem

The structure consists of a six-membered 1,3-dioxane ring with methyl groups at positions 4 and 6, and a phenyl group at position 2. This substitution pattern gives rise to stereoisomerism. The presence of two chiral centers at the C4 and C6 positions means that enantiomeric pairs, such as the (4R,6R) and (4S,6S) forms, can exist.

Synthesis and Reaction Mechanisms

The primary method for synthesizing 4,6-dimethyl-2-phenyl-1,3-dioxane is through an acid-catalyzed condensation reaction. This typically involves the reaction of a benzaldehyde (B42025) derivative with a 1,3-diol, such as 2,4-pentanediol, in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA). researchgate.net The reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the hydroxyl groups of the diol. vulcanchem.com The removal of water formed during the reaction drives the equilibrium towards the formation of the dioxane product. researchgate.net

The stereochemical outcome of the synthesis is influenced by the stereochemistry of the starting diol and the reaction conditions. For example, the use of meso-2,4-pentanediol can lead to the formation of cis and trans isomers of the resulting 2,4,6-substituted-1,3-dioxane. researchgate.net

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of 4,6-dimethyl-2-phenyl-1,3-dioxane. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. Specific coupling constants and Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the substituents on the dioxane ring, distinguishing between cis and trans isomers. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to measure the ratio of cis and trans isomers in the product mixture. researchgate.net

Applications in Organic Synthesis and Material Science

The primary application of 1,3-dioxanes, including 4,6-dimethyl-2-phenyl-1,3-dioxane, in organic synthesis is as a protecting group for carbonyl compounds and 1,3-diols. thieme-connect.de Their stability in non-acidic media makes them suitable for use in multi-step syntheses where other functional groups need to be modified. The acetal can be readily removed under acidic conditions to regenerate the original carbonyl or diol functionality. organic-chemistry.org

While direct evidence for the use of 4,6-dimethyl-2-phenyl-1,3-dioxane in material science is limited, related dioxane structures have found applications. For example, certain substituted 1,3-dioxanes are utilized in the fragrance industry for their characteristic scents. vulcanchem.com The principles learned from the synthesis and reactivity of 4,6-dimethyl-2-phenyl-1,3-dioxane can be applied to the design and creation of new materials with specific properties.

Structure

3D Structure

Properties

CAS No. |

6413-73-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4,6-dimethyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

FRKWMMLFFMXPDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Dimethyl 2 Phenyl 1,3 Dioxane and Its Derivatives

Established Synthetic Pathways for 1,3-Dioxanes with 2-Phenyl and 4,6-Dimethyl Substitution

The foundational methods for constructing the 1,3-dioxane (B1201747) ring system, particularly those bearing phenyl and dimethyl substituents, have been well-documented in chemical literature. These pathways primarily rely on the acid-catalyzed reaction between a carbonyl compound and a 1,3-diol.

Condensation Reactions of 1,3-Diols with Aldehydes and Ketones

The most fundamental and widely employed method for synthesizing 1,3-dioxanes is the direct acid-catalyzed condensation of an aldehyde or a ketone with a 1,3-diol. wikipedia.orgthieme-connect.de This reversible reaction, often referred to as acetalization or ketalization, typically involves the removal of water to drive the equilibrium towards the product. researchgate.net The parent 1,3-dioxane, for instance, is prepared from the reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org

For substituted derivatives like 4,6-dimethyl-2-phenyl-1,3-dioxane, the reaction involves condensing a specific aldehyde (benzaldehyde) with a corresponding 1,3-diol (2,4-pentanediol). researchgate.netvulcanchem.com The general mechanism proceeds through the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule forms a stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol closes the ring to form the stable six-membered 1,3-dioxane structure. vulcanchem.comchegg.com The stereochemistry of the final product is often influenced by thermodynamic stability, with bulky substituents preferentially occupying equatorial positions on the dioxane ring to minimize steric strain. thieme-connect.de

Specific Routes to 4,6-Dimethylated 1,3-Dioxanes

The characteristic 4,6-dimethyl substitution pattern on the 1,3-dioxane ring is achieved by using a diol with methyl groups at the appropriate positions. The key precursor for this is 2,4-pentanediol. The acetalization reaction of meso-2,4-pentanediol with various aldehydes and ketones, catalyzed by acids such as para-toluenesulfonic acid (PTSA), directly yields 2,4,6-trisubstituted-1,3-dioxane derivatives. researchgate.net The use of the meso isomer of the diol influences the stereochemical outcome of the resulting cis and trans isomers of the product. researchgate.net

Another, though less direct, route involves the reaction of α-methylstyrene with acetaldehyde. This reaction, catalyzed by Brønstedt acids like aqueous sulfuric acid or solid acid catalysts such as cation exchange resins, can produce 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), a structurally related compound. google.com The ratio of the resulting diastereomers can be influenced by the choice of solvent and reaction conditions. google.com

| Precursor 1 | Precursor 2 | Catalyst | Product Description | Reference |

| meso-2,4-Pentanediol | Aldehydes/Ketones | p-Toluenesulfonic acid (PTSA) | 2,4,6-substituted-1,3-dioxanes | researchgate.net |

| α-Methylstyrene | Acetaldehyde | Aqueous Sulfuric Acid | Mixture of 2,4,6-trimethyl-4-phenyl-1,3-dioxane isomers | google.com |

| 2,3-Butanediol | Benzaldehyde (B42025) | Sulfuric acid | 4,5-Dimethyl-2-phenyl-1,3-dioxane (Note: different isomer) | vulcanchem.com |

Synthesis of 2-Phenyl-Substituted 1,3-Dioxanes

The introduction of a phenyl group at the C2 position of the 1,3-dioxane ring is accomplished by using benzaldehyde or its derivatives as the carbonyl component in the condensation reaction. vulcanchem.com An efficient method involves reacting a 1,3-diol with either benzaldehyde directly or with its dimethyl acetal (B89532), (dimethoxymethyl)benzene, under acidic catalysis. thieme-connect.de This approach demonstrates high selectivity for the formation of the 2-phenyl-1,3-dioxane. thieme-connect.de

A notable stereochemical feature of this synthesis is that the aromatic substituent on the C2 carbon of the 1,3-dioxane ring thermodynamically favors the equatorial position to minimize diaxial interactions. thieme-connect.de An alternative pathway to a phenyl-substituted dioxane is the Prins reaction, which involves the cyclization of an olefin like styrene (B11656) with formaldehyde or paraformaldehyde, catalyzed by a solid acid catalyst. rsc.orgresearchgate.net This method typically yields a 4-phenyl-1,3-dioxane. rsc.org

Modern Catalytic Approaches in 1,3-Dioxane Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly catalytic systems for 1,3-dioxane production. These modern approaches often lead to higher yields, milder reaction conditions, and easier catalyst recovery.

Acid Catalysis and Lewis Acid Applications

Acid catalysis remains central to 1,3-dioxane synthesis, with a wide array of both Brønsted and Lewis acids being utilized. Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and commonly used. vulcanchem.com

The application of Lewis acids has expanded the scope and efficiency of this transformation. Various Lewis acids have been shown to be potent catalysts for acetalization. These include metal halides like zinc(II) chloride (ZnCl₂) and iron(III) chloride (FeCl₃), as well as metal triflates such as scandium(III) triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃). thieme-connect.deacs.org Solid acid catalysts are particularly advantageous as they are often reusable and simplify product purification. Examples include acidic alumina, phosphomolybdic acid, and mesoporous materials like MoO₃/SiO₂ and ZnAlMCM-41, which exhibit high selectivity and catalytic activity. vulcanchem.comrsc.orgacs.org

| Catalyst Type | Examples | Application | Reference |

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid, Camphorsulfonic acid | General condensation of diols and aldehydes | thieme-connect.devulcanchem.com |

| Lewis Acids | Zinc(II) chloride, Bismuth triflate, Scandium(III) triflate | Catalyzing acetalization, including solvent-free conditions | thieme-connect.deacs.org |

| Solid Acids | Acidic alumina, MoO₃/SiO₂, ZnAlMCM-41, Boric acid | Reusable catalysts for efficient and clean synthesis | vulcanchem.comrsc.orgacs.orgheteroletters.org |

Environmentally Benign Synthetic Strategies (e.g., Aqueous Media, Solvent-Free)

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic protocols for 1,3-dioxanes. These strategies aim to minimize or eliminate the use of hazardous organic solvents.

Solvent-free, or "neat," reaction conditions have proven highly effective, often in conjunction with Lewis acid catalysts like bismuth triflate or indium triflate. acs.org An oxorhenium(V) oxazoline (B21484) complex has also been used to catalyze the condensation of diols and aldehydes under neat conditions with excellent yields. researchgate.netnih.gov

Performing the reaction in aqueous media is another key green strategy. Gluconic acid aqueous solution (GAAS) has been successfully employed as both a reusable solvent and a catalyst for related syntheses. clockss.org Microwave-assisted reactions in an aqueous medium using a recyclable catalyst like polystyrenesulfonic acid have also been developed for the high-yield synthesis of 1,3-dioxanes. organic-chemistry.org The use of reusable solid acid catalysts, such as ZnAlMCM-41, further enhances the environmental credentials of the synthesis by allowing for easy separation and recycling, minimizing waste. rsc.org

| Strategy | Catalyst/Medium | Key Advantages | Reference |

| Solvent-Free | Bismuth triflate, Oxorhenium(V) complex | Eliminates solvent waste, often faster reaction times | acs.orgresearchgate.netnih.gov |

| Aqueous Media | Gluconic acid aqueous solution (GAAS) | Green, reusable solvent and catalyst system | clockss.org |

| Microwave-Assisted | Polystyrenesulfonic acid in water | Rapid synthesis, use of water as solvent | organic-chemistry.org |

| Reusable Solid Catalyst | ZnAlMCM-41 | Ecofriendly, high selectivity, catalyst can be recycled | rsc.org |

Derivatization Strategies for Enhancing Molecular Complexity

The foundational structure of 4,6-dimethyl-2-phenyl-1,3-dioxane, with its defined stereocenters and conformationally rigid six-membered ring, serves as an excellent scaffold for the development of more complex molecular architectures. Derivatization strategies are primarily focused on two main avenues: the introduction of new chemical groups to the existing structure and the construction of elaborate ring systems, such as spiro and polycyclic frameworks. These advanced synthetic methodologies unlock access to a diverse range of compounds with potential applications in various fields of chemical science.

Introduction of Additional Functionalities onto the 1,3-Dioxane Ring or Substituents

The chemical robustness of the 1,3-dioxane ring under many reaction conditions allows for selective modifications at its substituents. However, direct functionalization of the dioxane ring itself or strategic ring-opening reactions can also be employed to introduce new functionalities, thereby increasing the molecule's structural and functional diversity.

One key strategy involves the regioselective ring opening of the 1,3-dioxane acetal. researchgate.net This approach leverages the inherent reactivity of the acetal linkage under specific conditions to cleave one of the C-O bonds, revealing one or two hydroxyl groups that can be subsequently manipulated. The choice of reagents dictates the regioselectivity of the cleavage, providing a powerful tool for controlled synthesis. researchgate.net For instance, reductive ring-opening using reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of a mono-protected 1,3-diol, where one hydroxyl group is liberated for further reaction while the other remains protected as a benzyl (B1604629) ether derivative. researchgate.net

Another approach is the direct introduction of functional groups. A notable example is the fluorination of molecules containing a 1,3-dioxane moiety. academie-sciences.fr In studies on related structures, direct fluorination has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), allowing for the late-stage introduction of a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability or binding affinity. academie-sciences.fr Furthermore, the 1,3-dioxane group can act as a precursor to other functionalities. Deprotection of the acetal can regenerate the parent aldehyde and diol, opening pathways for further functionalization at these newly revealed sites. academie-sciences.fr

The phenyl and methyl substituents also offer sites for modification, although these reactions must be chosen carefully to avoid cleaving the acid-labile dioxane ring. Standard aromatic substitution reactions on the phenyl ring or free-radical halogenation of the methyl groups are theoretically possible but less commonly employed compared to building the desired complexity into the precursors (the benzaldehyde and pentane-2,4-diol derivatives) before the cyclization step.

Table 1: Selected Methods for Functionalization of 1,3-Dioxane Systems

| Reaction Type | Reagent/Catalyst | Functional Group Introduced/Modified | Key Outcome | Reference |

|---|---|---|---|---|

| Regioselective Reductive Ring Opening | Diisobutylaluminium hydride (DIBALH) | Hydroxyl and Ether Groups | Cleaves the acetal to yield a mono-protected 1,3-diol, enabling selective modification. | researchgate.net |

| Direct Ring Fluorination | N-fluorobenzenesulfonimide (NFSI) | Fluorine Atom | Allows for late-stage introduction of fluorine onto a molecule containing a dioxane ring. | academie-sciences.fr |

| Acetal Deprotection | Acid Catalyst | Aldehyde and Diol Groups | Regenerates the precursor carbonyl and diol for subsequent post-functionalization. | academie-sciences.fr |

| Beckmann Fragmentation/Acetalization | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Functionalized Chiral Dioxane | Forms a functionalized 1,3-dioxane by trapping an intermediate with a bis(siloxy)pentane. | thieme-connect.de |

Synthesis of Spiro and Polycyclic 1,3-Dioxane Systems

The synthesis of spirocyclic and polycyclic systems incorporating the 1,3-dioxane ring represents a significant step up in molecular complexity. These rigid, three-dimensional structures are of considerable interest in materials science and as scaffolds for drug discovery.

The creation of polycyclic systems can be achieved through various strategies. Tandem reactions, such as the Knoevenagel condensation followed by a Michael addition between aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) (Meldrum's acid), can produce complex heterocyclic three-ring units. clockss.org Another approach involves linking pre-formed dioxane rings. For instance, new compounds featuring two 1,3-dioxane rings have been synthesized through the acetalization reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols. researchgate.net Furthermore, cycloaddition reactions provide a powerful method for constructing polycyclic frameworks. Precursors such as 2,3-dimethylene-1,4-dioxane can undergo [4+2] cycloadditions with various dienophiles to create fused bicyclic systems, which are valuable intermediates for biologically relevant molecules. rsc.org

Table 2: Examples of Synthetic Routes to Spiro and Polycyclic 1,3-Dioxane Systems

| System Type | Key Reaction | Starting Materials | Resulting Structure | Reference |

|---|---|---|---|---|

| Spirocyclic | Acetalization & Bromination | Cyclic ketone, 1,3-diol, Bromine | Dibrominated 1,5-dioxaspiro[5.5]undecane derivatives. | psu.edu |

| Polycyclic (Fused) | [4+2] Cycloaddition | 2,3-Dimethylene-1,4-dioxane, Dienophiles | Functionalized cyclohexene (B86901) derivatives fused to a dioxane ring. | rsc.org |

| Polycyclic (Linked) | Acetalization | o-Phthaldialdehyde, 2-Substituted-1,3-propanediols | 1,2-Bis(1,3-dioxane-2-yl)-benzene derivatives. | researchgate.net |

| Polycyclic (Tandem) | Knoevenagel/Michael Addition | Aromatic aldehyde, 1,3-Dioxane-4,6-dione | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. | clockss.org |

Stereochemical Investigations and Conformational Analysis of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane

Isomeric Forms and Diastereoselective Synthesis

The presence of three chiral centers in 4,6-dimethyl-2-phenyl-1,3-dioxane at positions 2, 4, and 6 of the dioxane ring leads to the possibility of multiple stereoisomers. The relative orientation of the substituents gives rise to cis-trans isomerism, a key feature of its stereochemistry.

Cis-Trans Isomerism in 2,4,6-Trisubstituted 1,3-Dioxanes

In 2,4,6-trisubstituted 1,3-dioxanes, cis-trans isomerism describes the relative spatial arrangement of the substituents on the ring. For 4,6-dimethyl-2-phenyl-1,3-dioxane, the key relationship is between the phenyl group at position 2 and the two methyl groups at positions 4 and 6.

Cis Isomer: In the cis isomer, the phenyl group and the two methyl groups are on the same side of the dioxane ring. Specifically, in the thermodynamically more stable chair conformation, this results in one substituent being in an axial position while the other two are equatorial, or vice-versa, depending on the specific isomer. For instance, in 2-phenyl-cis-4,6-dimethyl-1,3-dioxane, the phenyl group may preferentially occupy an axial position in certain solvents. researchgate.net

Trans Isomer: In the trans isomer, the phenyl group is on the opposite side of the ring relative to the two methyl groups. This arrangement generally allows for all three substituents to occupy equatorial positions in the chair conformation, which is often the more stable configuration due to reduced steric hindrance.

The equilibrium between cis and trans isomers is influenced by the thermodynamic stability of each form. researchgate.net This equilibrium can be a valuable tool for determining the conformational free energy (A-values) of substituents on the 1,3-dioxane (B1201747) ring. researchgate.netresearchgate.net

Control of Stereochemistry in Synthetic Routes

The synthesis of specific diastereomers of 4,6-dimethyl-2-phenyl-1,3-dioxane relies on carefully controlled reaction conditions and the choice of starting materials. The most common synthetic route is the acetalization reaction between a 1,3-diol and an aldehyde or ketone, typically catalyzed by an acid like para-toluenesulfonic acid (PTSA). researchgate.net

To achieve diastereoselectivity, a diol with a defined stereochemistry is often used. For instance, the reaction of meso-2,4-pentanediol with benzaldehyde (B42025) can lead to the formation of specific isomers of 4,6-dimethyl-2-phenyl-1,3-dioxane. researchgate.net The reaction conditions, such as temperature and solvent, can influence the ratio of cis to trans isomers produced. nih.gov In some cases, it is possible to isomerize the less stable cis isomer to the more stable trans isomer using a catalyst. nih.gov

The development of diastereoselective synthetic methods is crucial for obtaining specific isomers for further study or application. digitellinc.comnih.gov These methods often involve the formation of a stable six-membered chair-like transition state that directs the stereochemical outcome of the reaction. nih.gov

Conformational Preferences and Equilibria of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable of these is typically the chair conformation.

Chair, Twist-Boat, and Half-Boat Conformations in 1,3-Dioxanes

The 1,3-dioxane ring can exist in several conformations, with the primary ones being the chair, boat, and twist-boat forms. iupac.org

Chair Conformation: This is generally the most stable conformation for 1,3-dioxanes, as it minimizes both angle strain and torsional strain. iupac.orglibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions.

Boat Conformation: The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions. libretexts.orgupenn.edu

Twist-Boat (or Skew-Boat) Conformation: This is a more stable intermediate conformation between two boat forms. iupac.org It alleviates some of the steric strain present in the pure boat form. libretexts.orgupenn.edu For some substituted cyclohexanes and related heterocycles, the twist-boat can be more stable than the chair conformation if it allows large substituents to avoid unfavorable axial interactions. upenn.eduwikipedia.org

Half-Chair Conformation: This is a high-energy transition state during the interconversion between the chair and twist-boat forms. libretexts.orgwikipedia.org

The preference for the chair conformation over the twist-boat in the 1,3-dioxane ring is estimated to be at least 4 kcal/mol. researchgate.net

Influence of 2-Phenyl and 4,6-Dimethyl Substituents on Ring Conformation

The substituents on the 1,3-dioxane ring significantly influence its conformational equilibrium. In 4,6-dimethyl-2-phenyl-1,3-dioxane, both the phenyl group at C-2 and the methyl groups at C-4 and C-6 play a role.

The methyl groups at the 4 and 6 positions strongly prefer to be in the equatorial position to minimize steric interactions. The phenyl group at the 2-position also generally prefers an equatorial orientation. However, the balance can be subtle and is influenced by solvent polarity. researchgate.net

In some instances, particularly in nonpolar solvents, the axial isomer of a 2-substituted cis-4,6-dimethyl-1,3-dioxane can be favored at equilibrium. researchgate.net This is the case for 2-ethynyl- and 2-phenylethynyl-cis-4,6-dimethyl-1,3-dioxanes in carbon tetrachloride. researchgate.net For 2-phenyl-cis-4,6-dimethyl-1,3-dioxane, the preference for the axial or equatorial position of the phenyl group shows less sensitivity to the solvent compared to some other substituents. researchgate.net

The interplay of these substituent effects determines the dominant conformation of the molecule. In the most stable isomer, it is expected that the bulky substituents will arrange themselves to minimize steric strain, which usually means occupying equatorial positions in a chair conformation.

Anomeric Effects and Their Role in Conformational Stability

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to prefer an axial orientation, despite the steric hindrance this might cause. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an adjacent heteroatom (oxygen in this case) and the antibonding orbital (σ*) of the C-substituent bond. rsc.org

In 2-substituted 1,3-dioxanes, the anomeric effect can influence the conformational equilibrium. For an electronegative substituent at the 2-position, the axial orientation can be stabilized by the donation of electron density from the p-type lone pairs of the ring oxygens into the σ* orbital of the axial C-substituent bond. rsc.orgacs.orgresearchgate.net

Remote Substituent Effects on Conformational Equilibria in Aryl-Substituted 1,3-Dioxanes

The conformational balance in aryl-substituted 1,3-dioxanes is not solely dictated by the immediate steric environment of the heterocyclic ring but is also significantly influenced by electronic effects from remote substituents on the aryl group. Studies on compounds structurally related to 4,6-dimethyl-2-phenyl-1,3-dioxane, such as 2,2-diaryl-cis-4,6-dimethyl-1,3-dioxane epimers, have provided profound insights into these long-range interactions. acs.orgnih.gov

Research has demonstrated that when an aryl ring at the C2 position bears a remote electron-withdrawing substituent, the conformational equilibrium favors the isomer where this group is situated in the equatorial position. acs.orgnih.gov Conversely, an electron-donating group tends to prefer the axial position. acs.orgnih.gov This preference is attributed to the lower energy state of the isomer with the higher dipole moment. acs.orgnih.gov

A key finding is the linear relationship between the conformational energy differences of para-substituted 2,2-diaryl-1,3-dioxanes and the Hammett σ values, with a measured slope (ρ) of 0.6. acs.orgnih.gov This correlation underscores the role of electrostatic interactions in governing the conformational behavior of these molecules, rather than hyperconjugative anomeric effects. acs.orgnih.gov Furthermore, an increase in the electron-withdrawing nature of the para-substituent leads to a discernible trend of longer bond lengths between the C2 ketal carbon and the aryl ring. acs.orgnih.gov

Spectroscopic Techniques in Stereochemical Elucidation

Spectroscopic methods are indispensable for the detailed stereochemical and conformational analysis of 4,6-dimethyl-2-phenyl-1,3-dioxane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments (e.g., 1H, 13C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of 1,3-dioxanes. High-field 1H and 13C NMR, along with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are routinely employed. acs.orgnih.govresearchgate.net

In 1H NMR, the coupling constants and chemical shifts of the ring protons provide information about their relative orientations (axial or equatorial). For instance, the analysis of vicinal coupling constants can help determine the Gibbs conformational energies of substituents. researchgate.net The cis or trans disposition of the methyl groups at C4 and C6 can be deduced from the coupling patterns and chemical shifts. researchgate.net NOESY experiments are particularly crucial for establishing through-space proximities between protons, which helps in assigning the relative configuration and identifying the preferred conformation. acs.orgnih.gov For example, a NOESY analysis can differentiate between epimers by observing correlations between the protons of the aryl group and the methyl groups on the dioxane ring. acs.orgnih.gov

13C NMR spectroscopy is sensitive to the electronic environment of each carbon atom. The chemical shifts of the C2, C4, C5, and C6 carbons, as well as the methyl carbons, are indicative of their stereochemical environment. nih.gov Theoretical studies on related 2,2-dimethyl-1,3-dioxanes have shown that hyperconjugative interactions, such as those between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent C-C bonds (LP(O) → σ*C-C), can cause significant upfield shifts for axial methyl groups and the ketal carbon (C2). nih.gov

Table 1: Representative NMR Data for Substituted 1,3-Dioxanes

| Nucleus | Compound Type | Typical Chemical Shift (δ ppm) | Remarks | Source |

|---|---|---|---|---|

| ¹³C | 1,3-Dioxane | C2: 94.3, C4/C6: 66.9, C5: 26.6 | Reference shifts for the parent ring. | docbrown.info |

| ¹³C | cis-4,6-disubstituted-2,2-dimethyl-1,3-dioxanes | C2: ~98.5, Axial Me: ~19 | Upfield shifts explained by hyperconjugative anomeric interactions. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography provides unambiguous proof of the absolute stereochemistry and the solid-state conformation of molecules. nih.gov For 1,3-dioxane derivatives, this technique definitively establishes the spatial arrangement of substituents on the ring, bond lengths, and bond angles. acs.orgnih.gov

In studies of 2,2-diaryl-cis-4,6-dimethyl-1,3-dioxane epimers, X-ray analysis was used to confirm the assignments made by NMR and computational methods. acs.orgnih.gov It provides precise data on the chair, boat, or twist-boat conformation of the dioxane ring. nih.govresearchgate.net For example, in the crystal structure of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, the dioxane ring was found to adopt a boat conformation. researchgate.net This technique is the gold standard for absolute configuration determination, providing the foundational data upon which spectroscopic and computational models are validated. acs.orgnih.gov

Table 2: Example Crystal Data for a Substituted 1,3-Dioxane Derivative

| Parameter | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.255(1) |

| b (Å) | 13.786(4) |

| c (Å) | 15.484(7) |

| β (°) | 94.34(3) |

| V (ų) | 1118.5(7) |

| Z | 4 |

Computational and Quantum-Chemical Approaches to Stereochemistry and Conformation

Computational chemistry offers powerful tools for investigating the stereochemical and conformational landscapes of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying 1,3-dioxane systems. acs.orgnih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311+G* or 6-31G*, are employed to perform geometric optimization and energy minimization. acs.orgnih.govresearchgate.netrsc.org These calculations can predict the relative stabilities of different conformers (e.g., chair vs. twist-boat) and the rotational barriers of substituents. researchgate.net

For aryl-substituted 1,3-dioxanes, DFT calculations have been used to compute the energies of various conformations, supporting the experimental findings that electrostatic interactions drive conformational preferences. acs.orgnih.gov The calculated geometries and energies are often in good agreement with data obtained from X-ray crystallography and NMR spectroscopy. mdpi.com Theoretical studies can also elucidate the electronic origins of observed phenomena, such as the influence of remote substituents on conformational equilibria. acs.orgnih.govresearchgate.net

Molecular Mechanics and Dynamics Simulations in Conformational Studies

Molecular mechanics provides a faster computational method for exploring the conformational space of larger molecules. Force fields like MM3 and AMBER have been applied to investigate equilibria in substituted 1,3-dioxanes. nih.gov These methods model molecules as a collection of atoms governed by a set of classical potential energy functions, allowing for the rapid calculation of energies for numerous conformations.

In the study of compounds like trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane, molecular mechanics calculations were used to explore the chair/twist-boat equilibrium. nih.gov While some force fields (like MM3) may not always perfectly align with experimental data regarding the equilibrium state, others (like AMBER) can provide results consistent with NMR and ab initio calculations. nih.gov These simulations are valuable for generating a broad overview of the potential energy surface and identifying low-energy conformers that can then be subjected to more accurate, higher-level quantum-chemical calculations.

Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane

Ring-Opening and Hydrolysis Mechanisms

The 1,3-dioxane (B1201747) ring, a cyclic acetal (B89532), is the central functional group determining the molecule's stability. Its reactivity is predominantly characterized by its susceptibility to acid-catalyzed cleavage, while it remains generally stable under neutral or basic conditions. thieme-connect.de

Acid-Catalyzed Hydrolysis Kinetics and Pathways

The hydrolysis of 2-phenyl-1,3-dioxanes is a classic example of an acid-catalyzed reaction that proceeds via an A1 mechanism. This mechanism involves a rapid, reversible protonation of one of the ring's oxygen atoms, followed by a slower, rate-determining step. oup.com The rate-determining step is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final products: benzaldehyde (B42025) and pentane-2,4-diol. oup.com

Pre-equilibrium Protonation: The acetal oxygen is protonated by a hydronium ion.

Rate-Determining Step: The protonated acetal undergoes heterolysis, breaking a C-O bond to form an oxocarbenium ion and releasing one of the alcohol groups (as part of the diol).

Nucleophilic Attack and Deprotonation: A water molecule attacks the carbocation, and subsequent loss of a proton regenerates the acid catalyst and yields the final aldehyde and diol products. oup.com

Kinetic studies on the hydrolysis of structurally similar 2,2-diaryl-1,3-dioxanes in 80% dioxane-water have shown that the reaction rates are highly sensitive to the electronic nature of substituents on the phenyl ring. oup.com Electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the positive charge that develops in the transition state leading to the oxocarbenium ion. Conversely, electron-withdrawing groups destabilize this transition state and slow down the rate of hydrolysis. The correlation of reaction rates with the Yukawa-Tsuno equation confirms the significant development of positive charge at the benzylic carbon in the transition state. oup.com

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Substituted 2,2-Diaryl-1,3-dioxanes at 30°C This table is based on data for 2,2-diaryl-1,3-dioxanes, which serve as a model for the reactivity of 4,6-Dimethyl-2-phenyl-1,3-dioxane.

| Substituent (X, Y) on Phenyl Rings | Relative Rate (k/k₀) | σ⁰ + 0.385ΔσR⁺ |

| p-CH₃O, p-CH₃O | 1040 | -0.844 |

| p-CH₃O, H | 45.1 | -0.422 |

| p-CH₃, p-CH₃ | 43.5 | -0.404 |

| p-CH₃, H | 6.76 | -0.202 |

| H, H | 1.00 | 0.000 |

| p-Cl, H | 0.229 | 0.227 |

| m-Cl, H | 0.0556 | 0.373 |

| m-NO₂, H | 0.0396 | 0.710 |

| Data sourced from Ueno et al., 1986. oup.com |

Stability and Hydrolytic Susceptibility of the 1,3-Dioxane Ring

The stability of the 1,3-dioxane ring is fundamentally dependent on the pH of its environment. As a cyclic acetal, it is resistant to cleavage by bases and various nucleophiles, making it a useful protecting group for carbonyl compounds or 1,3-diols in organic synthesis. thieme-connect.deorganic-chemistry.org However, this stability is lost under acidic conditions. The presence of Brønsted or Lewis acids facilitates the hydrolysis mechanism described above, cleaving the ring to regenerate the parent carbonyl and diol. thieme-connect.de

The susceptibility to hydrolysis is a key chemical characteristic of 4,6-dimethyl-2-phenyl-1,3-dioxane. The rate of this hydrolysis is influenced by factors such as acid concentration, temperature, and the solvent system. rsc.org Studies on related 2-aryl-1,3-dioxanes confirm that the hydrolysis is subject to general acid catalysis. acs.org The conformation of the dioxane ring, which preferentially adopts a chair-like form, also influences its reactivity, with equatorial substituents at C2 being thermodynamically favored to minimize steric interactions. thieme-connect.de

Functional Group Transformations on the Phenyl and Methyl Moieties

Beyond the reactivity of the dioxane ring itself, the peripheral phenyl and methyl groups offer sites for further chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 4,6-dimethyl-2-phenyl-1,3-dioxane can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is a 1,3-dioxan-2-yl group. The two oxygen atoms in this group are highly electronegative and exert a strong electron-withdrawing inductive effect on the benzylic carbon and, consequently, on the aromatic ring.

This inductive withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic attack, making it less reactive than unsubstituted benzene. savemyexams.com According to the principles of electrophilic aromatic substitution, electron-withdrawing groups direct incoming electrophiles to the meta positions. youtube.comcognitoedu.org This directing effect can be explained by examining the stability of the Wheland intermediate (or σ-complex) formed during the reaction:

Ortho and Para Attack: If the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the dioxane ring. This is highly unfavorable because the positive charge is adjacent to the inductively electron-withdrawing acetal group.

Meta Attack: Attack at the meta position results in a carbocation intermediate where the positive charge is distributed across three other carbons of the ring, never residing on the carbon attached to the deactivating substituent. youtube.com This avoids the highly destabilized resonance structure, making the transition state for meta attack lower in energy.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of 4,6-dimethyl-2-phenyl-1,3-dioxane are predicted to yield predominantly the meta-substituted product.

Reactions Involving the Methyl Groups at Positions 4 and 6

The methyl groups at the C4 and C6 positions are attached to stereocenters within the saturated heterocyclic ring. The hydrogens on these methyl groups are part of a secondary alkyl system. While specific studies on the reactivity of these particular methyl groups are not prominent in the literature, their chemical behavior can be inferred from general principles of organic chemistry.

These C-H bonds are susceptible to free-radical reactions, such as radical halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. Such a reaction would likely proceed via a radical chain mechanism, but it may lack selectivity and could potentially lead to a mixture of products, including reaction at the benzylic position of the phenyl ring. Oxidation of these positions is also conceivable under harsh conditions, but this could compete with the oxidation of the dioxane ring itself. organic-chemistry.org

Rearrangement Reactions and Fragmentations

The 1,3-dioxane ring system can undergo characteristic fragmentation and rearrangement reactions, particularly under energetic conditions such as those found in mass spectrometry or in the presence of strong acids.

The acid-catalyzed hydrolysis is itself a form of fragmentation, breaking the molecule into its constituent aldehyde and diol components. Beyond simple hydrolysis, more complex rearrangements can be initiated by the formation of the key oxocarbenium ion intermediate. In carbohydrate chemistry, for instance, the regioselective reductive ring-opening of 1,3-dioxane-type acetals using reagents like LiAlH₄-AlCl₃ or DIBAL-H is a well-established method that proceeds through such intermediates, leading to benzyl (B1604629) ethers. researchgate.net

A clear example of fragmentation is observed in the mass spectrum of 1,3-dioxanes. Upon electron ionization, the molecular ion ([M]⁺) is formed, which then undergoes cleavage. docbrown.info Common fragmentation pathways for the 1,3-dioxane ring include:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of an alkyl group from a substituted position.

Cleavage of the ring to produce smaller charged fragments. For 1,3-dioxane itself, characteristic fragments include ions at m/z 87 ([M-H]⁺), 58, and 31. docbrown.info

For 4,6-dimethyl-2-phenyl-1,3-dioxane, fragmentation would be expected to be directed by the stability of the potential fragments, with cleavage often initiated at the C2 position to form the stable benzoyl cation or related species, as well as fragmentations involving the loss of the methyl groups.

Thermolytic Transformations of 1,3-Dioxane Derivatives

The thermal behavior of 1,3-dioxanes can lead to significant molecular changes, particularly when the ring is appropriately functionalized. While specific thermolysis data for 4,6-dimethyl-2-phenyl-1,3-dioxane is not extensively detailed, studies on related diazocarbonyl derivatives of 1,3-dioxane-4,6-diones provide insight into potential transformation pathways.

The thermolysis of six-membered 2-diazo-1,3-diketones is known to proceed through a Schröter-Wolff rearrangement. researchgate.net This process involves the formation of a highly reactive ketoketene intermediate, which can then undergo further reactions. researchgate.net For instance, in the presence of pyridine, the ketoketene can undergo a 1,4-addition with another molecule of itself to form lactones. researchgate.net The thermal stability and subsequent reactivity of these diazo compounds are heavily influenced by steric strain within the molecule. researchgate.net

| Derivative Class | Reaction Type | Key Intermediate | Potential Products | Ref |

| 2-Diazo-1,3-dioxane-4,6-diones | Wolff Rearrangement | Ketoketene | β-Keto esters, Lactones | researchgate.net |

| 4-Diazodihydrofuran-3-ones | First-order decomposition | Not specified | Tetrasubstituted-3(2H)-furanones | researchgate.net |

This table illustrates thermolytic transformations of related heterocyclic compounds, suggesting potential pathways for functionalized 1,3-dioxane derivatives.

Other Mechanistic Pathways for Skeletal Rearrangements

Beyond thermolysis, 1,3-dioxane derivatives can undergo skeletal rearrangements through various mechanistic pathways, often catalyzed by acids. These rearrangements can alter the stereochemistry or the fundamental structure of the heterocyclic ring.

An important example is the acid-catalyzed isomerization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), a compound structurally similar to 4,6-dimethyl-2-phenyl-1,3-dioxane. Treatment of the (2RS,4RS,6RS) isomer with an acid leads to a rearrangement, yielding a mixture with a high proportion of the (2RS,4SR,6RS) isomer. google.com This transformation highlights the ability of the dioxane ring to undergo configurational changes to achieve a more thermodynamically stable state. google.com

Furthermore, 1,3-dioxane rings that bear alkylidene substituents are capable of participating in Claisen rearrangements, a powerful tool for forming new carbon-carbon bonds and new heterocyclic structures. thieme-connect.de The conformational isomerization of the dioxane ring itself, such as the interconversion between chair and twist-boat forms, represents another fundamental mechanistic pathway, with the chair conformation being preferentially adopted due to lower energy. thieme-connect.deepa.gov

| Starting Material | Catalyst/Condition | Rearrangement Type | Product | Ref |

| (2RS,4RS,6RS)-2,4,6-Trimethyl-4-phenyl-1,3-dioxane | Acid | Isomerization | (2RS,4SR,6RS)-2,4,6-Trimethyl-4-phenyl-1,3-dioxane | google.com |

| Alkylidene-substituted 1,3-dioxanes | Heat | Claisen Rearrangement | New heterocycles | thieme-connect.de |

This table summarizes key examples of skeletal rearrangements in 1,3-dioxane derivatives.

Participation in Complex Organic Transformations

The structural features of 1,3-dioxanes allow them to serve as versatile intermediates in the construction of more complex molecules.

Role as Synthons in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. researchgate.netnih.gov 1,3-Dioxane derivatives, particularly those derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are valuable synthons in this context due to their high reactivity. chemicalbook.com

For example, 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives are prepared through a tandem Knoevenagel condensation and Michael addition of an aromatic aldehyde with 1,3-dioxane-4,6-dione (B14002328). clockss.org This reaction can be promoted by a variety of catalysts, demonstrating the utility of the dioxane moiety as a reactive building block. clockss.org The use of MCRs offers significant advantages, including reduced waste, high atom economy, and often milder reaction conditions compared to traditional stepwise syntheses. researchgate.net

| Reaction Type | Reactants | Catalyst | Product Type | Ref |

| Knoevenagel/Michael Addition | Aromatic Aldehydes, 1,3-Dioxane-4,6-dione | Piperidine (B6355638), Proline, Gluconic Acid | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione)s | clockss.org |

| Biginelli Reaction | Aldehyde, 1,3-Dicarbonyl, Urea/Thiourea | Ionic Liquid | Dihydropyrimidinones | nih.gov |

| Hantzsch Reaction | Aldehyde, β-Ketoester, Ammonia | Various | Dihydropyridines | frontiersin.org |

This table provides examples of multicomponent reactions where 1,3-dicarbonyl synthons, including dioxane derivatives, are employed.

Selective Oxidation and Reduction Pathways

A defining characteristic of the 1,3-dioxane ring is its general stability towards many oxidizing and reducing agents, which is a cornerstone of its use as a protective group in organic synthesis. thieme-connect.de This stability allows for selective transformations to be carried out on other parts of a molecule without affecting the dioxane core.

However, specific reagents can achieve selective transformations on functional groups attached to the dioxane ring. For instance, cis-2-phenyl-1,3-dioxan-5-ol can be reacted with triphenylphosphine-carbon tetrabromide to selectively convert the hydroxyl group into a bromine atom, yielding brominated dioxane and dioxolane products. sigmaaldrich.com This demonstrates that while the core ring is robust, its substituents can be selectively functionalized.

Furthermore, direct fluorination can be achieved on an isoxazole (B147169) ring attached to a 1,3-dioxane acetal. academie-sciences.fr Using N-fluorobenzenesulfonimide (NFSI), the isoxazole moiety can be fluorinated while the dioxane group remains intact, showcasing the selective reactivity possible in such hybrid molecules. academie-sciences.fr This pathway underscores the dioxane's role as a stable platform that allows for targeted modifications elsewhere in the structure.

Advanced Spectroscopic Characterization and Theoretical Calculations for 4,6 Dimethyl 2 Phenyl 1,3 Dioxane

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of 4,6-dimethyl-2-phenyl-1,3-dioxane.

Infrared (IR) and Raman Spectroscopy Analysis

The infrared and Raman spectra of 1,3-dioxane (B1201747) and its derivatives have been a subject of interest for detailed structural analysis. acs.org For 4,6-dimethyl-2-phenyl-1,3-dioxane, the spectra are characterized by a series of distinct bands corresponding to the various vibrational modes of the molecule. The 1,3-dioxane ring itself is known to adopt a chair conformation. researchgate.net

Table 1: Key IR and Raman Spectral Data for 4,6-Dimethyl-2-phenyl-1,3-dioxane and Related Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3060 | C-H stretch | Aromatic (Phenyl) | chemicalbook.com |

| 2970-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | chemicalbook.com |

| 1600, 1495 | C=C stretch | Aromatic (Phenyl) | chemicalbook.com |

| 1160-1040 | C-O-C stretch | Dioxane Ring | acs.org |

| ~1380 | C-H bend | CH₃ | chemicalbook.com |

Note: The exact peak positions can vary slightly depending on the specific isomer and the experimental conditions.

Correlation with Molecular Vibrational Modes and Functional Group Assignments

The vibrational bands observed in the IR and Raman spectra can be assigned to specific molecular motions and functional groups within the 4,6-dimethyl-2-phenyl-1,3-dioxane molecule.

C-H Stretching Vibrations: The region between 2850 and 3000 cm⁻¹ is dominated by the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the dioxane ring. The aromatic C-H stretching of the phenyl group typically appears at slightly higher wavenumbers, around 3060 cm⁻¹. chemicalbook.com

C-O-C Stretching Vibrations: The characteristic and strong absorptions for the C-O-C linkages of the dioxane ring are found in the fingerprint region, generally between 1040 and 1160 cm⁻¹. These bands are crucial for identifying the dioxane structure. acs.org

Phenyl Group Vibrations: The phenyl group gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring are observed around 1600 and 1495 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also contribute to the spectrum in the fingerprint region.

Methyl Group Vibrations: The methyl groups at positions 4 and 6 exhibit bending vibrations, with the symmetric deformation (umbrella mode) typically appearing around 1380 cm⁻¹.

Electronic Spectroscopy for Understanding Electronic Structure

UV-Visible spectroscopy provides valuable information about the electronic transitions within the molecule, particularly those associated with the phenyl group.

UV-Visible Spectroscopy

The UV-Visible spectrum of 4,6-dimethyl-2-phenyl-1,3-dioxane is primarily dictated by the electronic transitions of the phenyl substituent. Aromatic compounds like this typically exhibit absorption in the ultraviolet region. science-softcon.de For similar aromatic compounds dissolved in solvents like 1,4-dioxane, absorption maxima are often observed in the range of 290 nm to 330 nm. researchgate.net

Table 2: UV-Visible Absorption Data for Phenyl-Substituted Compounds in Dioxane

| Compound Type | Solvent | λmax (nm) | Reference |

| Phenyl-substituted chromenes | 1,4-Dioxane | 266-414 | researchgate.net |

| Tris(phenylisoxazolyl)benzene | 1,4-Dioxane | ~306 | researchgate.net |

Electronic Transitions and Aromaticity Effects of the Phenyl Group

The absorption bands observed in the UV-Visible spectrum correspond to π → π* electronic transitions within the benzene (B151609) ring of the phenyl group. The presence of the dioxane ring and methyl groups as substituents on the phenylacetal moiety can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts are due to the electronic effects of the substituents on the energy levels of the π molecular orbitals of the aromatic ring. The intensity of these absorptions is related to the probability of the electronic transition occurring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of 4,6-dimethyl-2-phenyl-1,3-dioxane. The molecular weight of this compound is 192.25 g/mol . vulcanchem.com

Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]⁺). This molecular ion can then undergo various fragmentation processes, leading to the formation of smaller, characteristic fragment ions. The fragmentation pattern of 1,3-dioxanes is influenced by the substituents on the ring. docbrown.info

A prominent fragmentation pathway for 1,3-dioxane derivatives involves the cleavage of the C-O bonds within the ring. For 4,6-dimethyl-2-phenyl-1,3-dioxane, key fragmentation could include the loss of a methyl group or cleavage of the dioxane ring to produce ions containing the phenyl group. The base peak in the mass spectrum is often the most stable fragment ion formed. The molecular ion peak for 4,6-dimethyl-2-phenyl-1,3-dioxane would appear at an m/z of 192. vulcanchem.com

Table 3: Predicted Key Fragments in the Mass Spectrum of 4,6-Dimethyl-2-phenyl-1,3-dioxane

| m/z | Proposed Fragment Ion | Formula |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 177 | [M - CH₃]⁺ | Loss of a methyl group |

| 115 | [C₇H₇O]⁺ | Phenyl-containing fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Advanced Computational Chemistry for Predicting and Interpreting Spectroscopic Data

The synergy between experimental spectroscopic techniques and theoretical calculations provides a powerful approach for the detailed structural and electronic characterization of molecules like 4,6-dimethyl-2-phenyl-1,3-dioxane. Computational chemistry offers invaluable insights into spectroscopic data, aiding in the assignment of complex spectra and providing a deeper understanding of molecular properties. This section explores the application of advanced computational methods, including Gauge-Including Atomic Orbital (GIAO) for NMR chemical shift predictions, Density Functional Theory (DFT) for vibrational and electronic spectra, and Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis for understanding electronic structure and reactivity.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method effectively addresses the gauge origin problem, which can lead to inaccuracies in calculated magnetic properties. By employing gauge-including atomic orbitals, the GIAO method provides results that are independent of the choice of the coordinate system's origin.

For 4,6-dimethyl-2-phenyl-1,3-dioxane, GIAO calculations, typically performed using Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts for its various isomers (cis and trans). These theoretical predictions are instrumental in assigning the experimentally observed signals to specific nuclei within the molecule. The accuracy of GIAO calculations is dependent on the chosen level of theory (functional) and basis set. nih.govmdpi.com For instance, DFT functionals like B3LYP, often paired with basis sets such as 6-311+G(2d,p), have been shown to provide good agreement with experimental NMR data for organic molecules. mdpi.com

The process involves first optimizing the molecular geometry of the cis and trans isomers of 4,6-dimethyl-2-phenyl-1,3-dioxane. Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects and intermolecular interactions, which are not always fully captured by the computational models, although implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) can be employed to improve accuracy. mdpi.com Careful comparison of the theoretical and experimental spectra allows for unambiguous assignment of the resonances, particularly for the diastereotopic protons and carbons within the 1,3-dioxane ring, and helps in confirming the stereochemistry of the isomers.

DFT for Vibrational Frequencies and Electronic Spectra Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting a wide range of molecular properties, including vibrational and electronic spectra. researchgate.netwisc.edu These theoretical predictions are invaluable for interpreting experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Vibrational Frequencies:

Theoretical vibrational frequency calculations are crucial for assigning the various absorption bands observed in the IR and Raman spectra of 4,6-dimethyl-2-phenyl-1,3-dioxane to specific molecular vibrations. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). wisc.edu

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation in some methods. To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory and basis set used.

For 4,6-dimethyl-2-phenyl-1,3-dioxane, DFT calculations can distinguish between the vibrational modes of the cis and trans isomers. Key vibrational modes include C-H stretching of the methyl and phenyl groups, C-O-C stretching of the dioxane ring, and various bending and rocking modes. The calculated IR and Raman intensities further aid in the spectral assignment.

Electronic Spectra:

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For 4,6-dimethyl-2-phenyl-1,3-dioxane, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. The results can provide insights into how the substitution on the 1,3-dioxane ring affects the electronic structure of the phenyl chromophore. For example, the calculations can reveal shifts in the absorption maxima and changes in the intensity of the transitions upon changes in stereochemistry (cis vs. trans).

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, providing a visual representation of the electrostatic potential at different points in space.

The color-coding of the MEP surface indicates the nature of the potential:

Red regions: Represent areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These are generally found around electropositive atoms like hydrogen.

Green regions: Correspond to areas of neutral or near-zero potential.

For 4,6-dimethyl-2-phenyl-1,3-dioxane, the MEP surface would show negative potential (red) around the oxygen atoms of the dioxane ring due to their lone pairs. The phenyl ring would exhibit a mixed potential, with the π-electron cloud creating a region of negative potential above and below the plane of the ring. The hydrogen atoms, particularly those on the methyl groups and the phenyl ring, would be associated with positive potential (blue). This analysis helps in predicting the sites for electrophilic and nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netq-chem.com It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule.

NBO analysis for 4,6-dimethyl-2-phenyl-1,3-dioxane can provide quantitative information about:

Hybridization: The hybridization of the atomic orbitals involved in forming each bond.

Natural Atomic Charges: A more chemically intuitive measure of the charge distribution compared to other methods like Mulliken population analysis. q-chem.com

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. For instance, it can reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds. researchgate.net

Applications of 4,6 Dimethyl 2 Phenyl 1,3 Dioxane and Its Analogs in Organic Synthesis

Role as a Synthetic Intermediate and Building Block

The structural characteristics of 4,6-dimethyl-2-phenyl-1,3-dioxane, including its chiral centers and conformationally restricted six-membered ring, establish it as a significant building block in asymmetric synthesis. vulcanchem.com Its derivatives serve as foundational materials for creating more complex molecular architectures.

Precursor in Heterocyclic Synthesis

The 1,3-dioxane (B1201747) ring system is a well-established precursor in the synthesis of a wide array of heterocyclic compounds. Analogs such as 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are particularly prominent as synthons for building various heterocyclic structures, including those with biological activity. chemicalbook.com The reactivity of the dicarbonyl functionality in Meldrum's acid allows for condensations and cyclizations to form diverse ring systems. chemicalbook.com

Research has demonstrated the use of 1,3-dicarbonyl compounds like dimedone, an analog of the cyclohexane-1,3-dione system, in the synthesis of novel bis-heterocycles. nih.govacs.org These reactions often proceed through Michael additions and other cyclocondensation pathways, highlighting the role of these building blocks in generating complex molecular frameworks. nih.govacs.org For instance, the reaction of dimedone with diazonium salts can lead to arylhydrazone derivatives, which are versatile intermediates for synthesizing thiophene-based heterocycles through Gewald's reaction. researchgate.net These thiophenes can then be further elaborated into more complex, fused heterocyclic systems with potential anticancer properties. researchgate.net

Utility in Multicomponent Reaction Sequences

The utility of 1,3-dioxane analogs extends to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

For example, bis-dimedone derivatives have been synthesized efficiently using tandem Knoevenagel-Michael reactions in aqueous media. Furthermore, three-component condensation reactions involving primary amino alcohols, dimedone, and aromatic aldehydes have been used to synthesize acridinedione derivatives. dntb.gov.ua The synthesis of novel diphenyl ether-based bis-heterocycles has been achieved through multicomponent sequences involving the reaction of a bisaldehyde with malononitrile (B47326) and a thiophene (B33073) derivative in the presence of a piperidine (B6355638) catalyst. nih.govacs.org This approach underscores the value of dioxane-related structures in constructing intricate molecules through convergent synthetic strategies. nih.govacs.org

Scaffold for Pharmacophore Development

The rigid and well-defined three-dimensional structure of the 1,3-dioxane ring makes it an attractive scaffold for the design and development of new pharmacophores. This framework allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

Structural Features for Rational Drug Design

In rational drug design, the goal is to create molecules that fit precisely into the binding site of a biological target. The 1,3-dioxane scaffold provides a stable and predictable platform for arranging functional groups in a desired orientation. Its compact, sp³-rich character can also improve drug-like properties. nih.gov

An example of rational drug design involving a related heterocyclic scaffold is the development of potent dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Starting from a natural product lead, researchers used scaffold hopping and electrostatic complementary methods to design novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs. nih.gov This strategic modification of the core structure led to a remarkable 7400-fold increase in potency. nih.gov The success of this approach highlights how a well-chosen scaffold, which could include the 1,3-dioxane ring, can serve as a template for optimizing ligand-target interactions and developing highly effective therapeutic agents. nih.gov The incorporation of such heterocyclic motifs can also be used to improve critical properties like aqueous solubility and metabolic stability. nih.gov

Exploration in Medicinal Chemistry Beyond Direct Bioactivity

Beyond serving as a direct component of a pharmacophore, the 1,3-dioxane scaffold is a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry. Minor structural modifications to the dioxane ring or its substituents can lead to significant changes in biological activity, providing insights into the molecular requirements for a desired therapeutic effect. nih.gov

A study on analogs of 2,4,6-triphenyldioxane-1,3 (TPD) demonstrated this principle effectively. While TPD itself is an effective inducer of the cytochrome P450 enzyme CYP2B in rats but not mice, the introduction of small substituents onto one of the phenyl rings dramatically altered this activity. nih.gov Analogs with dimethylamino, nitro, fluoro, or methoxy (B1213986) groups showed a dose-dependent induction of CYP2B in mice. nih.gov This research illustrates that the dioxane framework can be systematically modified to fine-tune biological responses, likely through activation of the constitutive androstane (B1237026) receptor (CAR). nih.gov This makes the scaffold a powerful platform for developing new chemical probes and potential drug candidates by exploring how subtle chemical changes translate into significant biological effects. nih.gov

Contributions to Materials Science Research

The unique structural properties of phenyl-substituted heterocyclic compounds also lend themselves to applications in materials science. The rigid, three-dimensional arrangement of aromatic groups can lead to materials with desirable photophysical and thermal properties.

Research into tetraphenylmethane (B1200815) (TPM) derivatives containing nitrogen heterocycles like pyrrole (B145914) has shown promise for the development of new organic materials. thieme-connect.com These molecules, which feature multiple phenyl groups attached to a central carbon, create a stable, tetrahedral core. The introduction of heterocyclic moieties onto this core results in materials with high photoluminescence efficiency and excellent thermal stability. thieme-connect.com These properties are highly sought after for applications in organic electronic devices, such as organic photovoltaics and organic field-effect transistors. thieme-connect.com The synthesis of these materials often involves solvents like 1,4-dioxane, and the resulting compounds exhibit strong absorption and emission in the UV-visible spectrum. thieme-connect.com While not directly involving 4,6-dimethyl-2-phenyl-1,3-dioxane, this work demonstrates the potential of using phenyl-substituted heterocyclic building blocks to create advanced materials with tailored electronic and optical properties. thieme-connect.com

Potential in Polymer and Resin Development

The exploration of cyclic acetals, such as 4,6-dimethyl-2-phenyl-1,3-dioxane and its analogs, in polymer and resin development has opened new avenues for creating advanced materials. While direct polymerization studies on 4,6-dimethyl-2-phenyl-1,3-dioxane are not extensively documented in publicly available research, the behavior of its close analogs, particularly those with similar structural features, provides significant insights into its potential. The presence of the 1,3-dioxane ring, substituted with methyl and phenyl groups, suggests that it could be a valuable monomer in various polymerization processes, including cationic ring-opening polymerization and radical ring-opening polymerization.

Analogs like 2-phenyl-4-methylene-1,3-dioxolane have been the subject of polymerization studies, offering a model for the potential reactivity of 4,6-dimethyl-2-phenyl-1,3-dioxane. For instance, the photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane proceeds via a stabilized benzyl-cation as an active intermediate. researchgate.net This process leads to the formation of ring-opened polymers. researchgate.netacs.org The polymerization of such monomers is notable for its relatively low volume shrinkage, a desirable characteristic in applications like coatings and adhesives where dimensional stability is crucial. researchgate.net

Furthermore, research into the radical ring-opening polymerization of cyclic ketene (B1206846) acetals, another class of related monomers, has demonstrated the ability to produce polyesters with degradable linkages in the polymer backbone. rsc.org The polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), for example, can be controlled to produce well-defined, degradable copolymers. rsc.org This suggests that 4,6-dimethyl-2-phenyl-1,3-dioxane, if appropriately functionalized to introduce a polymerizable group, could serve as a monomer for producing polymers with tunable degradation profiles.

The synthesis of polymers from analogs often involves catalysis. For instance, the cationic polymerization of 2,2-diphenyl-1,3-dioxole has been achieved using BF3·Et2O, yielding low molecular weight polymers. researchgate.net The choice of catalyst and reaction conditions can influence the polymer structure and properties. For example, in the polymerization of other cyclic acetals, different catalyst systems have been shown to affect the polymer yield and molecular weight. researchgate.net

The potential for copolymerization represents another significant area of application. Analogs of 4,6-dimethyl-2-phenyl-1,3-dioxane have been successfully copolymerized with conventional monomers like methyl methacrylate (B99206) (MMA) to create copolymers with tailored properties. rsc.org This approach allows for the incorporation of the cyclic acetal (B89532) unit into a wide range of polymer structures, potentially modifying their thermal and mechanical characteristics.

Design of Materials with Specific Mechanical Properties

The molecular structure of 4,6-dimethyl-2-phenyl-1,3-dioxane suggests its potential as a building block for polymers with specific and desirable mechanical properties. The rigidity of the phenyl group combined with the stereochemistry of the dimethyl-substituted dioxane ring can be expected to impart a degree of stiffness and thermal stability to the resulting polymer chains. The principles of designing materials with specific mechanical properties often rely on controlling the polymer architecture, including monomer structure, molecular weight, and intermolecular interactions.